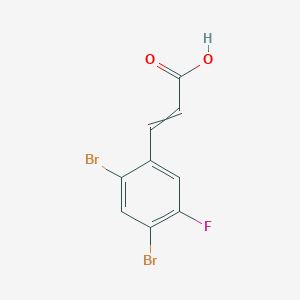![molecular formula C13H13N3O3 B1413721 methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2197063-31-1](/img/structure/B1413721.png)
methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazoles, including MAP, often involves the use of boronic acids . A solution of methyl-piperidinone was mixed with a formylphenylboronic acid in the presence of EtOH and KOH . Dipeptidyl boronic acids are common groups used for the design of proteasome inhibitors due to the bioactivity of bortezomib .Molecular Structure Analysis
The molecular formula of MAP is C13H13N3O3 . Pyrazoles, such as MAP, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
The chemical reactions involving pyrazoles, including MAP, often involve the introduction of various functional groups to the pyrazole scaffold . For example, the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
MAP is a white to off-white crystalline powder that is soluble in most organic solvents but is sparingly soluble in water. The molecular weight of MAP is 259.26 .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
- Structural Characterization : A study on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved experimental and theoretical investigations, including NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides insights into the structural aspects of related pyrazole compounds (Viveka et al., 2016).
Synthesis Methods
- Synthesis of Derivatives : Research on the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for biologically active compounds, highlights the methods and optimization strategies for creating compounds like methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Liu et al., 2017).
- One-Pot Synthesis : A study describes the one-pot synthesis of a related compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, providing insights into efficient synthesis methods that could be relevant for synthesizing methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Saeed et al., 2012).
Biological Activities
- Antimicrobial Activity : Novel 1-phenyl-1H-pyrazole derivatives, which are structurally related, were investigated for their antimicrobial activities, indicating the potential of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate in similar applications (Farag et al., 2008).
- Antifungal and Antimicrobial Properties : Research into the synthesis and biological activities of pyrazole derivatives, including studies on their antifungal and antimicrobial properties, suggests possible applications for methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate in these areas (Siddiqui et al., 2013).
Molecular Interactions
- Molecular Interaction Studies : The study of selective induced polarization in acetone and pyrazole ester derivatives via C–H⋯OC interaction highlights the importance of understanding molecular interactions, which can be applicable in researching the properties of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Tewari et al., 2014).
Zukünftige Richtungen
Pyrazoles, including MAP, are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrazole scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
methyl 1-(4-acetamidophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)14-10-3-5-11(6-4-10)16-8-7-12(15-16)13(18)19-2/h3-8H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNXGZIGPDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



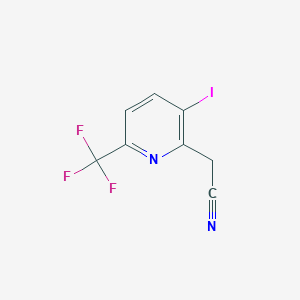
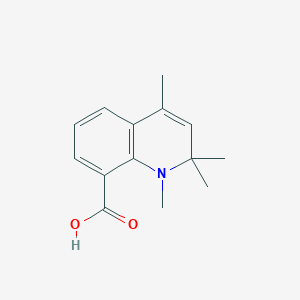
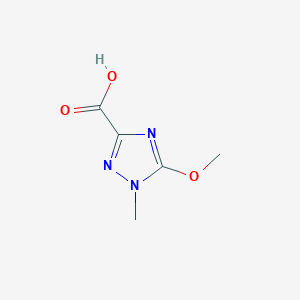
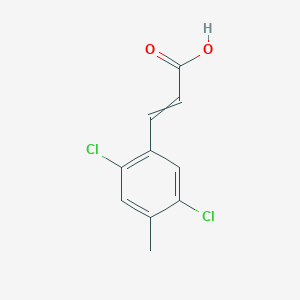

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
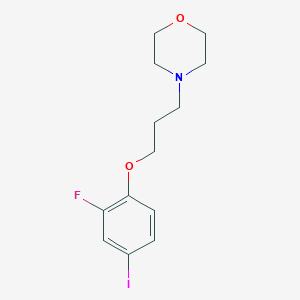
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)


